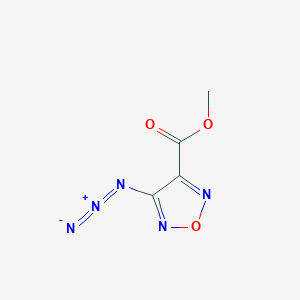
1-(Cyclohexyl(methyl)amino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclohexyl(methyl)amino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride, also known as CGP 12177, is a selective β-adrenoceptor antagonist that is used as a research tool in pharmacology and physiology. It is a highly potent and selective antagonist of β1- and β2-adrenoceptors and has been used in a variety of studies to investigate the physiological and pharmacological effects of β-adrenoceptor blockade.
Mécanisme D'action
1-(Cyclohexyl(methyl)amino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride 12177 acts as a competitive antagonist of β1- and β2-adrenoceptors, blocking the binding of endogenous catecholamines such as epinephrine and norepinephrine. By blocking the activation of β-adrenoceptors, 1-(Cyclohexyl(methyl)amino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride 12177 reduces the effects of sympathetic nervous system activation, including increased heart rate, blood pressure, and metabolic rate.
Biochemical and Physiological Effects:
1-(Cyclohexyl(methyl)amino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride 12177 has a wide range of biochemical and physiological effects, depending on the specific experimental conditions and the target tissue or organ system. In general, 1-(Cyclohexyl(methyl)amino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride 12177 has been shown to reduce cardiac output, heart rate, and blood pressure in animal models and human subjects. It has also been shown to reduce metabolic rate and increase insulin sensitivity in some studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(Cyclohexyl(methyl)amino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride 12177 in laboratory experiments is its high potency and selectivity for β1- and β2-adrenoceptors. This allows researchers to selectively block the effects of sympathetic nervous system activation without affecting other signaling pathways. However, one limitation of 1-(Cyclohexyl(methyl)amino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride 12177 is its relatively short half-life, which can limit its usefulness in certain experimental designs.
Orientations Futures
There are many potential future directions for research involving 1-(Cyclohexyl(methyl)amino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride 12177. One area of interest is the role of β-adrenoceptors in the regulation of immune function and inflammation, which has important implications for the treatment of autoimmune diseases and chronic inflammatory conditions. Another area of interest is the use of 1-(Cyclohexyl(methyl)amino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride 12177 as a tool to investigate the role of β-adrenoceptors in the regulation of energy balance and metabolic homeostasis. Overall, 1-(Cyclohexyl(methyl)amino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride 12177 is a valuable research tool with many potential applications in the study of physiological and pathological processes.
Méthodes De Synthèse
1-(Cyclohexyl(methyl)amino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride 12177 can be synthesized through a multi-step process involving the condensation of 2-isopropylphenol with cyclohexylamine, followed by the addition of 3-chloropropanol and subsequent purification and crystallization steps. The synthesis of 1-(Cyclohexyl(methyl)amino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride 12177 is a complex process that requires careful attention to detail and the use of specialized equipment and techniques.
Applications De Recherche Scientifique
1-(Cyclohexyl(methyl)amino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride 12177 has been used extensively in scientific research to investigate the role of β-adrenoceptors in various physiological and pathological processes. It has been used to study the effects of β-adrenoceptor blockade on cardiac function, blood pressure regulation, and metabolic control. 1-(Cyclohexyl(methyl)amino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride 12177 has also been used to investigate the role of β-adrenoceptors in the regulation of immune function, inflammation, and stress responses.
Propriétés
IUPAC Name |
1-[cyclohexyl(methyl)amino]-3-(2-propan-2-ylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2.ClH/c1-15(2)18-11-7-8-12-19(18)22-14-17(21)13-20(3)16-9-5-4-6-10-16;/h7-8,11-12,15-17,21H,4-6,9-10,13-14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZXPLYLNDTHSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(CN(C)C2CCCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2927642.png)




![Tert-butyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B2927650.png)
![2-ethoxy-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2927652.png)
![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2927653.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide](/img/structure/B2927655.png)
![2-{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2927659.png)
![2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}-N-methylpropanamide](/img/structure/B2927662.png)

![5,8-Dioxaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2927664.png)